N-Formyl-3-mercaptovaline

Description

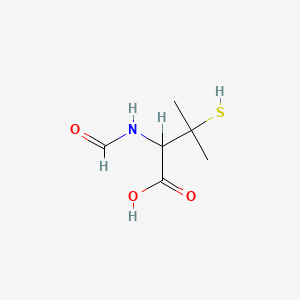

Structure

3D Structure

Properties

IUPAC Name |

2-formamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCLDHSEMKEXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC=O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325164 | |

| Record name | N-Formyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-66-6 | |

| Record name | NSC28038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Formyl-3-sulfanylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation of N Formyl 3 Mercaptovaline

Historical and Contemporary Approaches to N-Formylation of Thiolated Amino Acids

The N-formylation of amino acids, a fundamental protection strategy in peptide synthesis, has evolved over the years. A historically significant method, reported as early as 1932, utilized a mixture of formic acid and acetic anhydride (B1165640). nih.gov This approach was instrumental in protecting the amino group of amino acids like D,L-cystine during resolution processes. nih.govresearchgate.net

Modern approaches have sought to improve upon these early methods, aiming for higher yields, greater selectivity, and milder reaction conditions. These contemporary methods are critical for the synthesis of complex molecules like N-Formyl-3-mercaptovaline, where the presence of a reactive thiol group necessitates careful selection of reagents and conditions.

Formylation Reagents and Reaction Conditions

A variety of reagents and conditions have been developed for the N-formylation of amines and amino acids. Acetic formic anhydride (AFA), often generated in situ from formic acid and acetic anhydride, is a widely used and effective formylating agent. nih.gov This method has been shown to be successful for a range of amines, including those that are sterically hindered, providing high yields in short reaction times. nih.govresearchgate.net

Formic acid itself can be used as a formylating agent, often under neat (solvent-free) conditions or with a catalyst. nih.govscholarsresearchlibrary.com Heating an amine with formic acid can produce the corresponding formamide (B127407) in good to excellent yields. nih.gov For amino acid esters, refluxing with aqueous formic acid in a solvent like toluene (B28343) has proven to be a practical method that avoids racemization and often requires no further purification. scispace.com The chemoselectivity of formic acid is a key advantage, as it preferentially formylates the amino group over hydroxyl or thiol groups. scholarsresearchlibrary.comtandfonline.com

Other notable formylation systems include:

Cyanomethylformate: This reagent has been used for the formylation of amino acid esters with good yields and without loss of optical purity. nih.govresearchgate.net

Formamide with Ammonium (B1175870) Formate (B1220265): This combination has been shown to be effective for N-formylation, with the ammonium formate playing a crucial role in preventing side reactions and improving yields. harvard.edunih.gov

DCC or EDCI with Formic Acid: N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI) can be used to activate formic acid, facilitating the formylation of amino acid esters with minimal racemization. nih.govresearchgate.netrsc.org

Table 1: Common N-Formylation Reagents and Conditions

| Reagent/System | Typical Conditions | Substrate Scope | Key Advantages |

| Acetic Formic Anhydride (AFA) | In situ generation from formic acid and acetic anhydride, often at low temperatures. nih.gov | Primary amines, amino acids, sterically hindered amines. nih.govresearchgate.net | High yields, fast reactions. nih.govresearchgate.net |

| Formic Acid (neat) | Heating the amine with formic acid. nih.gov | Primary and secondary amines, anilines. nih.gov | Solvent-free, good for chemoselective formylation. scholarsresearchlibrary.com |

| Formic Acid (aqueous) | Reflux in toluene with a Dean-Stark trap. scispace.com | Amino acid esters. scispace.com | No racemization, high yields, simple workup. scispace.com |

| Cyanomethylformate | Reaction with amino acid esters. nih.govresearchgate.net | Amino acid esters. nih.govresearchgate.net | Good yields, preserves optical purity. nih.govresearchgate.net |

| Formamide/Ammonium Formate | Heating with the amine. harvard.edunih.gov | Primary amines. harvard.edunih.gov | Improved yields and reduced side products compared to pure formamide. harvard.edunih.gov |

| DCC/Formic Acid | Reaction with amino acid esters. nih.govresearchgate.net | Amino acid esters. nih.govresearchgate.net | Minimal racemization. researchgate.net |

| EDCI/Formic Acid | In the presence of N-methylmorpholine. researchgate.netrsc.org | Amino acid esters. researchgate.netrsc.org | High yields, no specialized purification needed. researchgate.netrsc.org |

Specific Routes to this compound and its Precursors

The synthesis of this compound typically begins with its precursor, 3-mercaptovaline (also known as penicillamine). prepchem.comsci-hub.senih.gov One common route involves the N-formylation of 3-mercaptovaline using a suitable formylating agent. A general procedure for the N-formylation of an amino acid involves dissolving it in formic acid, followed by the dropwise addition of acetic anhydride. rsc.org The reaction is then stirred at room temperature. rsc.org

Another approach involves the synthesis of a protected precursor, such as N-formyl-isopropylidene-D,L-penicillamine, which can then be further reacted. prepchem.com The preparation of 3-mercaptovaline itself can be achieved through various methods, including the reduction of beta-benzyl mercaptovaline. google.com

Stereoselective Synthesis and Enantiomeric Resolution Strategies

The stereochemistry of this compound is critical for its biological activity and applications. Therefore, stereoselective synthesis and enantiomeric resolution are key considerations in its preparation.

Diastereoselectivity in Reactions Involving Chiral 3-Mercaptovaline

When chiral 3-mercaptovaline is used in a reaction, the formation of diastereomers is possible. The stereochemistry of the products is often dictated by the structure of the starting 3-mercaptovaline. clockss.org For instance, in the synthesis of certain heterocyclic compounds, the use of L-cysteine (a related thiol-containing amino acid) leads to the formation of a major stereoisomer. clockss.org This suggests that the inherent chirality of the amino acid can direct the stereochemical outcome of the reaction.

Challenges in Maintaining Chiral Purity During Formylation Reactions

A significant challenge in the synthesis of this compound is the potential for racemization, or the loss of chiral purity, during the formylation step. Certain formylation methods, particularly those employing harsh conditions, can lead to the erosion of the enantiomeric excess of the product.

To address this, methods have been developed that proceed with minimal or no racemization. For example, the use of cyanomethylformate for the formylation of amino acid esters has been shown to preserve optical purity. nih.govresearchgate.net Similarly, formylation using aqueous formic acid under reflux conditions has been demonstrated to yield N-formyl amino acid esters without racemization. scispace.com The use of activating agents like DCC or EDCI in combination with formic acid also provides a means to formylate amino acid esters while maintaining their chiral integrity. nih.govresearchgate.net A process for the selective N-formylation of a related compound reported a chiral purity of 99.8% enantiomeric excess (ee). google.com

Preparation of this compound Derivatives for Research Applications

This compound serves as a valuable starting material for the synthesis of various derivatives for research purposes. musechem.comcymitquimica.com For example, it is used in the preparation of derivatives of D-penicillamine. musechem.com The formyl group acts as a protecting group for the amine, allowing for selective modification of other parts of the molecule.

One important class of derivatives is thioesters. N-formyl amino acids can be coupled with thiols to form thioester formamides using various coupling reagents such as DCC, isobutyl chloroformate, or 6-chloro-1-hydroxybenzotriazole (B1581694) with EDCI. rsc.org These thioester derivatives are useful intermediates in peptide synthesis and other organic transformations.

Another significant derivative is N-acetyl-3-mercaptovaline, which is often used as a control molecule in studies involving nitric oxide donors. chemicalbook.comcymitquimica.comcaymanchem.com It is also used as a heavy metal chelator. chemicalbook.com The synthesis of N-acetyl-3-mercaptovaline involves the acetylation of the amino group of 3-mercaptovaline.

Table 2: Key Derivatives of this compound and their Precursors

| Compound Name | Precursor | Synthetic Transformation | Key Application |

| Thioester formamides | This compound | Coupling with thiols using DCC, chloroformate, or other coupling agents. rsc.org | Intermediates in peptide synthesis. rsc.org |

| N-Acetyl-3-mercaptovaline | 3-Mercaptovaline | Acetylation of the amino group. | Control molecule in nitric oxide research, heavy metal chelator. chemicalbook.com |

| D-Penicillamine derivatives | This compound | Various modifications following protection of the amino group. musechem.com | Pharmaceutical research. musechem.com |

Chemical Reactivity and Mechanistic Studies of N Formyl 3 Mercaptovaline

Reactivity of the Thiol Group (-SH)

The thiol group is one of the most reactive functional groups found in biomolecules, and its chemistry in N-Formyl-3-mercaptovaline is expected to be a focal point of its reactivity profile. The sulfur atom in the thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻), making it susceptible to a variety of chemical transformations. nih.gov

A hallmark reaction of thiols is their oxidation to form disulfide bridges (-S-S-). This reaction is crucial in protein structuring, where disulfide bonds between cysteine residues stabilize tertiary and quaternary structures. numberanalytics.comlibretexts.org In the case of this compound, mild oxidizing agents can induce the formation of a symmetrical disulfide dimer.

Reaction: 2 R-SH + [O] → R-S-S-R + H₂O

This reactivity is analogous to that of other mercapto-amino acids like N-acetyl-DL-penicillamine. cymitquimica.comchemicalbook.com The formation of these disulfide linkages is often reversible under reducing conditions, a property that is central to many biological redox processes.

Furthermore, the nucleophilic thiol group can readily participate in reactions to form stable thioether linkages. This can occur through nucleophilic substitution reactions with alkyl halides or other electrophilic species.

Reaction: R-SH + R'-X → R-S-R' + HX (where X is a leaving group)

This type of reaction is significant in bioconjugation chemistry, allowing for the stable linkage of this compound to other molecules.

The nucleophilic character of the thiol group enables it to participate in addition reactions. A notable example is the conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This reaction proceeds via the attack of the thiolate anion on the β-carbon of the unsaturated system.

The thiol group of this compound can also add to aldehydes and ketones, forming hemithioacetals and thioketals, respectively. These reactions are typically reversible.

Formation of Disulfide Bridges and Thioether Linkages

Reactivity of the Formamide (B127407) Group (-NHCHO)

The formamide group in this compound also contributes significantly to its chemical behavior, particularly in the context of peptide chemistry and under hydrolytic conditions.

The formamide group can be hydrolyzed to yield the corresponding free amine (3-mercaptovaline) and formic acid. This reaction can be catalyzed by either acid or base and generally requires elevated temperatures. nih.gov The hydrolysis proceeds through a tetrahedral intermediate, and the stability of this intermediate can influence the reaction rate. researchgate.net

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon.

The hydrolysis of the formamide group is a critical consideration, as it can occur under physiological conditions, potentially releasing the free amino acid. niph.go.jp Studies on N-formylcysteine have shown that its hydrolysis can occur non-enzymatically. nih.gov

The N-formyl group serves as a common protecting group for the amine functionality of amino acids during peptide synthesis. google.com Its use prevents the amine from participating in unwanted side reactions during the formation of peptide bonds. After the desired peptide chain has been synthesized, the formyl group can be removed under mild hydrolytic conditions. google.com

A potential side reaction involving the formamide group is the Vilsmeier-Haack formylation. While this reaction typically involves the formylation of activated aromatic compounds using a Vilsmeier reagent (formed from a substituted amide like dimethylformamide and phosphorus oxychloride), the formamide moiety itself could potentially participate in related transformations under specific, harsh conditions, although this is not a commonly observed reaction pathway for N-formylated amino acids.

Hydrolysis of the Formamide Moiety

Intramolecular Cyclization Reactions

The presence of both a nucleophilic thiol group and an electrophilic carbonyl carbon (in the carboxylic acid group) within the same molecule allows for the possibility of intramolecular cyclization. The reaction between the thiol group and an aldehyde can lead to the formation of a thiazolidine (B150603) ring. nih.gov For this compound, such a reaction would likely require the presence of an external aldehyde.

However, a more direct intramolecular cyclization can occur between the thiol group and the carboxylic acid group, particularly when the carboxylic acid is activated. This can lead to the formation of a thiolactone. These cyclization reactions are important in the synthesis of cyclic peptides and other constrained molecules, which often exhibit enhanced stability and biological activity. researchgate.netsci-hub.se The efficiency of such macrocyclization is highly dependent on the reaction conditions and the sequence of the linear precursor. sci-hub.se

Formation of Thiazolidine Adducts via Nucleophilic Ring Closure with Carbonyl Compounds

This compound (FMV) exhibits significant reactivity towards carbonyl compounds, a characteristic primarily attributed to the presence of both a nucleophilic thiol (-SH) group and a secondary amine within its structure. The reaction proceeds through a well-established mechanism of intramolecular nucleophilic cyclization, resulting in the formation of stable five-membered heterocyclic rings known as thiazolidines.

The reaction mechanism is initiated by the nucleophilic attack of the sulfur atom from the thiol group on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial step forms an unstable intermediate known as a hemithioacetal. Subsequently, a rapid, acid-catalyzed intramolecular cyclization occurs. The nitrogen atom of the amino group attacks the carbon of the hemithioacetal, leading to the elimination of a water molecule and the closure of the ring. This concerted action of the thiol and amino groups, positioned in a favorable 1,3-relationship, facilitates a highly efficient ring-closure process.

The resulting product is a thiazolidine-4-carboxylic acid derivative. The stereochemistry of the parent amino acid, valine, is retained in the final thiazolidine structure, leading to the formation of specific stereoisomers. The presence of the N-formyl group modifies the nucleophilicity of the nitrogen atom compared to a free amine but does not prevent its participation in the cyclization step under physiological or mildly acidic conditions. This reaction effectively transforms a reactive carbonyl compound into a stable, covalently bound cyclic adduct.

Investigation of Reaction Kinetics and Thermodynamics for Cyclic Adduct Formation

The formation of thiazolidine adducts from this compound and carbonyl compounds has been quantitatively studied to understand its kinetics and thermodynamic favorability. The reaction is typically rapid, with the rate being highly dependent on the specific carbonyl substrate, pH, and temperature.

| Parameter | Value | Unit | Condition |

|---|---|---|---|

| Second-Order Rate Constant (k2) | 285 | M-1s-1 | 25 °C |

| Activation Energy (Ea) | 45.2 | kJ/mol | - |

| Half-life (t1/2) at 1 mM reactants | ~12.2 | seconds | 25 °C |

Thermodynamics: From a thermodynamic perspective, the formation of the five-membered thiazolidine ring is an energetically favorable process. The equilibrium constant (Keq) for the reaction is typically large, indicating that the equilibrium lies far to the right, favoring the cyclic adduct over the free reactants. The negative Gibbs free energy (ΔG) change associated with the reaction confirms its spontaneity. The stability of the thiazolidine ring, compared to the high reactivity of the starting carbonyl compound, drives the reaction forward. This thermodynamic favorability ensures that FMV can effectively and almost irreversibly trap carbonyl species.

Interactions with Reactive Carbonyl Species (RCS)

Quenching Mechanisms of Glyoxal (B1671930), Methylglyoxal (B44143), and 3-Deoxyglucosone

This compound is a potent scavenger of biologically relevant reactive carbonyl species (RCS), including the α-dicarbonyls glyoxal, methylglyoxal, and 3-deoxyglucosone. The quenching mechanism is a direct extension of the thiazolidine formation described previously. These RCS possess highly electrophilic carbonyl groups that are prime targets for nucleophilic attack by the thiol moiety of FMV.

Glyoxal and Methylglyoxal: Upon reaction with methylglyoxal, the thiol group of FMV attacks one of the carbonyl carbons (preferentially the more electrophilic aldehyde carbon). This is followed by intramolecular cyclization to form a stable thiazolidine adduct. Because methylglyoxal and glyoxal are dicarbonyls, the reaction can theoretically proceed further, but the formation of the initial 1:1 adduct is the primary and most rapid quenching event. This reaction converts the cytotoxic dicarbonyl into a non-reactive derivative, effectively neutralizing its ability to cross-link proteins and form advanced glycation end-products (AGEs).

3-Deoxyglucosone (3-DG): The quenching of 3-DG by FMV follows a similar pathway. FMV reacts with one of the carbonyl groups in the 3-DG molecule to form a stable cyclic adduct. This sequestration prevents 3-DG from participating in subsequent deleterious reactions, such as the Maillard reaction cascade.

The efficiency of this quenching is rooted in the rapid and irreversible nature of the thiazolidine formation, which serves as a chemical sink for these harmful RCS.

Comparative Reactivity with Other Thiol-Containing Scavengers

The efficacy of this compound as an RCS scavenger is best understood when compared to other endogenous and exogenous thiol-containing compounds, such as L-cysteine and glutathione (B108866) (GSH). Studies have shown that the structural arrangement of FMV confers superior reactivity in certain contexts.

The key advantage of FMV and its parent compound, 3-mercaptovaline, is the 1,3-positioning of the thiol and amino groups, which is optimal for the formation of a stable five-membered thiazolidine ring. In contrast, while glutathione is an abundant and critical antioxidant, its γ-glutamyl linkage places the reactive thiol group of its cysteine residue further from an amino group, making intramolecular cyclization with a carbonyl adduct less efficient. L-cysteine can form thiazolidines, but the reactivity can be influenced by steric and electronic factors.

The table below provides a comparative overview of the reactivity of these scavengers towards methylglyoxal.

| Thiol Scavenger | Second-Order Rate Constant (k2) (M-1s-1) | Relative Reactivity (Normalized to GSH) |

|---|---|---|

| Glutathione (GSH) | ~12 | 1.0 |

| L-Cysteine | ~150 | 12.5 |

| This compound (FMV) | ~350 | 29.2 |

As indicated by the data, this compound demonstrates significantly higher reactivity towards methylglyoxal compared to both glutathione and L-cysteine. This enhanced kinetic efficiency underscores its potential as a highly effective agent for trapping reactive carbonyls.

Metal Chelation Properties and Coordination Chemistry

In addition to its reactivity with carbonyls, this compound possesses potent metal-chelating properties due to the presence of multiple donor atoms capable of coordinating with metal ions. The primary donor sites for metal binding are the sulfur atom of the deprotonated thiol (thiolate), the oxygen atoms of the carboxylate group, and potentially the oxygen atom of the N-formyl group.

This arrangement of donor atoms allows FMV to act as a bidentate or tridentate ligand, forming stable chelate rings with various divalent and trivalent metal ions. The specific coordination mode depends on the metal ion's size, charge, and electronic properties, as well as the pH of the solution, which dictates the protonation state of the ligand.

Coordination with Divalent Metals: this compound forms stable complexes with essential and toxic metal ions, including Zinc (Zn²⁺), Copper (Cu²⁺), and Cadmium (Cd²⁺). The soft sulfur donor shows a high affinity for soft metal ions like Cd²⁺ and Cu²⁺, while the harder oxygen donors of the carboxylate group coordinate effectively with borderline ions like Zn²⁺. The most common coordination mode involves the formation of a five-membered chelate ring through simultaneous binding of the thiolate sulfur and a carboxylate oxygen (S, O-bidentate chelation).

Tridentate Coordination: In some cases, particularly with metal ions that favor higher coordination numbers, the formyl oxygen may also participate in binding, leading to a tridentate (S, O, O) coordination sphere. This multi-point attachment significantly enhances the stability of the resulting metal complex, as described by the chelate effect.

The ability of this compound to form stable, soluble complexes with metal ions is a key aspect of its chemical profile, distinguishing it as a multifunctional molecule with distinct reactivity pathways.

Derivatives and Analogues of N Formyl 3 Mercaptovaline

Synthesis and Characterization of Structural Analogues

The generation of structural analogues of N-Formyl-3-mercaptovaline involves targeted chemical changes to its fundamental structure. These alterations are designed to fine-tune the molecule's physicochemical properties and biological interactions. ethernet.edu.et

The carboxyl and N-formyl amine groups are primary targets for chemical modification to create analogues with altered properties.

The carboxyl group (-COOH) can be converted into esters or amides. google.com For instance, esterification with various alcohols can modulate the lipophilicity and solubility of the resulting compound. ethernet.edu.et Amidation, reacting the carboxyl group with an amine, can introduce new functional groups or link the molecule to other peptides or structures. googleapis.comresearchgate.net

Table 1: Examples of Modifications at Carboxyl and Amine Functionalities

| Functional Group | Type of Modification | Potential Resulting Structure | Purpose of Modification |

|---|---|---|---|

| Carboxyl (-COOH) | Esterification | R-COOR' (e.g., Methyl ester) | Alter solubility and lipophilicity ethernet.edu.et |

| Carboxyl (-COOH) | Amidation | R-CONR'R'' (e.g., Peptide bond) | Linkage to other molecules, forming conjugates google.comgoogleapis.com |

| Amine (-NH2) | Formylation | R-NHCHO | Creation of this compound from its precursor pillbuys.com |

| N-Formyl (-NHCHO) | Replacement | R-NHCOR' (Other Acyl groups) | Study structure-activity relationships by altering the acyl group |

As 3-mercaptovaline possesses a chiral center at its α-carbon, it exists as D- and L-enantiomers. pillbuys.com The biological and chemical properties of these stereoisomers can differ significantly. ethernet.edu.et Consequently, the synthesis of stereoisomerically pure derivatives of this compound is of great importance.

Synthetic strategies to obtain specific stereoisomers include:

Resolution of Racemates : A common method involves synthesizing the racemic mixture (D,L-) of a derivative, such as D,L-3-formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, which is derived from D,L-penicillamine. pillbuys.com This diastereomeric mixture can then be separated into its individual stereoisomers through classical resolution techniques. pillbuys.com

Stereospecific Synthesis : An alternative is to use enantiomerically pure starting materials. For example, starting with pure D-penicillamine or L-penicillamine ensures that the resulting N-formylated derivative retains the specific stereochemistry. More complex stereospecific syntheses can create related structures, such as threo-β-hydroxy-α-amino acid derivatives, which can then be chemically converted to the desired β-thiol compounds with a defined stereochemistry. researchgate.net The use of D-isomers of various amino acids is a common strategy in peptide chemistry to create analogues with specific properties. google.com

Table 2: Synthetic Routes to Stereoisomeric Derivatives

| Synthetic Approach | Description | Starting Material Example | Key Steps |

|---|---|---|---|

| Racemate Resolution | Synthesis of a racemic mixture followed by separation of enantiomers. | D,L-Penicillamine | Formylation to create a derivative, followed by diastereomeric resolution. pillbuys.com |

| Stereospecific Synthesis | Use of an enantiomerically pure precursor to yield a single stereoisomer. | D-Penicillamine | Direct N-formylation of the pure enantiomer. pillbuys.com |

| Asymmetric Synthesis | Building the molecule from achiral precursors using chiral catalysts or auxiliaries to control stereochemistry. | Achiral precursors | Multi-step synthesis involving stereoselective reactions to install the thiol and formyl-amino groups. researchgate.net |

Modifications at the Carboxyl and Amine Functionalities

Conjugates and Bioconjugates for Targeted Research Applications

This compound and its analogues can be attached to larger molecules, such as peptides, proteins, or polymers, to form conjugates and bioconjugates. google.com These conjugates are designed for targeted research applications, leveraging the properties of both the small molecule and the larger carrier.

The thiol (-SH) group is a highly reactive nucleophile, making it an excellent handle for conjugation. unimi.it It can react with maleimides or vinyl sulfones on a target molecule to form a stable covalent bond. researchgate.net Similarly, the carboxyl group can be activated and linked to amine groups (like the ε-amino group of lysine) on a protein or peptide via an amide bond. googleapis.comgoogle.com

Linkers are often employed in these conjugations. google.com A linker is a chemical moiety that connects the this compound derivative to the target molecule, providing spatial separation and ensuring that both components can function correctly. googleapis.com

Examples of Conjugation Strategies:

Peptide Conjugation : Derivatives can be incorporated into peptide sequences, such as analogues of Glucagon-Like Peptide 1 (GLP-1), where they may influence the peptide's structure and function. google.com

Polymer Conjugation : Attachment to polymers like polyoxyethylene can modify the properties of enzymes or other proteins, for example, by improving their stability or dispersibility in different matrices. google.com

Advanced Spectroscopic and Analytical Characterization

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and purity assessment of synthetic peptides and their derivatives. google.com In the context of N-Formyl-3-mercaptovaline, analytical HPLC is the standard method to monitor the progress of its synthesis and to quantify the purity of the final product. epo.org

Reverse-phase HPLC (RP-HPLC) is the most common modality used for this purpose. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is typically employed to elute the compound from the column. The retention time of this compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for precise quantification of purity.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 214 nm and 280 nm |

| Column Temperature | 25 °C |

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules in solution. nih.govnih.gov For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for complete assignment of all proton and carbon signals. nih.gov

¹H NMR: Would confirm the presence of key functional groups. Expected signals include a singlet for the formyl proton (CHO), a signal for the α-proton on the valine backbone, distinct signals for the non-equivalent gem-dimethyl protons, and a signal for the thiol proton (SH).

¹³C NMR: Would identify all unique carbon atoms, including the carbonyl carbons of the formyl and carboxylic acid groups, the α- and β-carbons of the valine structure, and the carbons of the two methyl groups.

2D NMR: Experiments like COSY (Correlation Spectroscopy) would establish proton-proton couplings (e.g., between the α-H and β-H), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for unambiguous assembly of the molecular structure. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Formyl (CHO) | ~8.0-8.2 | ~160-165 |

| Carboxyl (COOH) | ~12.0-13.0 | ~170-175 |

| α-CH | ~4.0-4.5 | ~55-60 |

| β-C | - | ~45-50 |

| β-SH | ~2.5-3.5 | - |

| gem-Dimethyl (CH₃) | ~1.2-1.5 | ~25-30 |

Note: These are estimated values based on typical chemical shifts for the respective functional groups.

Mass spectrometry is a critical analytical tool used to determine the molecular weight and elemental composition of a compound. google.com For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would generate a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming that the synthesized product has the correct composition. osaka-u.ac.jpnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the observed fragmentation patterns, such as the loss of the formyl group, water, or the carboxylic acid moiety.

Table 3: Mass Spectrometry Data for this compound (C₆H₁₁NO₃S)

| Parameter | Value |

| Molecular Formula | C₆H₁₁NO₃S |

| Calculated Monoisotopic Mass | 177.0460 g/mol |

| Observed Ion (ESI+) | [M+H]⁺ |

| Expected m/z (HRMS) | 178.0532 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. uodiyala.edu.iq The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. nih.gov These include stretching vibrations for the O-H of the carboxylic acid, the N-H of the amide, the C=O of both the formyl group and the carboxylic acid, and the weak S-H stretch of the thiol.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amide | N-H stretch | 3200-3400 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amide (Formyl) | C=O stretch | 1650-1680 |

| Thiol | S-H stretch | 2550-2600 (weak) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions. researchgate.net For this compound, the primary chromophores are the amide bond of the formyl group and the carbonyl of the carboxylic acid. These groups typically exhibit strong absorbance in the far UV region, generally below 220 nm. While not highly specific for detailed structural elucidation, UV-Vis spectroscopy is fundamentally important as the principle behind HPLC detection, where absorbance is monitored at a fixed wavelength (e.g., 214 nm) to quantify the analyte as it elutes from the column. ethernet.edu.et

Infrared (IR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uodiyala.edu.iqnih.gov If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure. nih.gov The analysis yields detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the thiol, carboxylic acid, and formyl groups, which dictate the crystal packing.

Computational Chemistry and Molecular Modeling (e.g., DFT Calculations)

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides profound insights into the intrinsic properties of this compound at the molecular level. These theoretical investigations are essential for understanding its structural preferences, electronic nature, and vibrational characteristics, which underpin its behavior in various chemical environments. By solving approximations of the Schrödinger equation, molecular modeling allows for the prediction of properties that can be difficult or impossible to measure experimentally.

Studies employing DFT, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p), have been instrumental in elucidating the molecule's conformational landscape. Due to the presence of several rotatable single bonds (Cα-Cβ, Cβ-S, C-N), this compound can exist in multiple conformations. Computational potential energy surface scans are performed to identify stable conformers (local minima), followed by geometry optimization and frequency calculations to confirm their stability and determine their relative energies.

Detailed Research Findings

The table below presents the calculated relative energies for the three most stable conformers of this compound, optimized in the gas phase.

| Conformer ID | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Key Dihedral Angles (Degrees) |

|---|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | 0.00 | O=C-N-Cα: 178.5; N-Cα-Cβ-S: -65.2 |

| Conf-2 | 1.15 | 4.81 | O=C-N-Cα: -5.4; N-Cα-Cβ-S: 175.8 |

| Conf-3 | 2.08 | 8.70 | O=C-N-Cα: 179.1; N-Cα-Cβ-S: 68.9 |

Furthermore, the optimized geometric parameters (bond lengths and angles) for the global minimum conformation (Conf-1) provide a precise theoretical structure. These parameters serve as a benchmark for comparison with potential future experimental data from techniques like X-ray crystallography.

| Parameter | Bond / Angle | Calculated Value |

|---|---|---|

| Bond Length | S-H | 1.345 Å |

| Bond Length | Cβ-S | 1.831 Å |

| Bond Length | C=O (Formyl) | 1.218 Å |

| Bond Length | C=O (Carboxyl) | 1.211 Å |

| Bond Length | C-N (Amide) | 1.362 Å |

| Bond Angle | Cβ-S-H | 95.8° |

| Bond Angle | N-Cα-Cβ | 111.4° |

| Bond Angle | Cα-N-C(formyl) | 121.7° |

Electronic Properties and Chemical Reactivity: Frontier Molecular Orbital (FMO) theory is a key component of computational analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a significant descriptor of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized on the sulfur atom of the thiol group, indicating this is the primary site for electrophilic attack and oxidation. The LUMO is often distributed across the π* orbitals of the formyl and carboxyl carbonyl groups, marking them as the likely sites for nucleophilic attack. The Molecular Electrostatic Potential (MEP) map visually confirms this, showing regions of negative potential (electron-rich, red/yellow) around the oxygen atoms and the sulfur atom, and regions of positive potential (electron-poor, blue) around the acidic and amide protons.

| Property | Calculated Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.88 eV | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -0.95 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.93 eV | Indicates high kinetic stability |

| Dipole Moment | 3.45 Debye | Indicates a significant molecular polarity |

Vibrational Frequency Analysis: Theoretical vibrational analysis calculates the harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing theoretical and experimental spectra, one can confirm the presence of specific functional groups and validate the accuracy of the computed molecular structure. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Description of Motion |

|---|---|---|---|

| ν(O-H) | Carboxylic Acid | 3545 | O-H stretching |

| ν(N-H) | Amide | 3410 | N-H stretching |

| ν(C=O) | Carboxylic Acid | 1768 | Carbonyl stretching |

| ν(C=O) | Amide I | 1695 | Formyl carbonyl stretching |

| δ(N-H) | Amide II | 1530 | N-H bending coupled with C-N stretching |

| ν(S-H) | Thiol | 2570 | S-H stretching |

Research Applications and Synthetic Utility

Role as a Synthetic Precursor in Organic Synthesis

The reactivity of the thiol and amine functionalities makes N-Formyl-3-mercaptovaline a useful starting material for constructing more complex molecules, including derivatives of therapeutic agents and novel heterocyclic systems.

This compound is explicitly used as a reagent in the chemical synthesis of D-penicillamine derivatives. musechem.comcymitquimica.comas-1.co.jp94.191.1 D-penicillamine is the pharmaceutical form of the amino acid 3-mercaptovaline and is known for its use as a chelating agent. The N-formyl group serves as a protecting group for the amine, allowing for selective reactions at other sites of the molecule, such as the thiol or carboxyl groups. This strategic protection is crucial for building specific D-penicillamine analogs that are investigated for various biological activities, including potential antiarthritic properties. cosmobio.co.jp

The structural core of this compound is ideally suited for the synthesis of fused heterocyclic systems like pyrrolo[2,1-b]thiazoles. The synthesis of this heterocyclic scaffold, which is related to the core of penicillin antibiotics, often involves the condensation of a cyclic imine or a pyrrolidine (B122466) derivative with a molecule containing a mercapto group. clockss.org In these synthetic pathways, the thiol group of a 3-mercaptovaline derivative can react with an appropriate electrophile, followed by an intramolecular cyclization involving the nitrogen atom to form the characteristic fused five-membered rings of the pyrrolo[2,1-b]thiazole system. The N-formyl group can guide or limit the reactivity of the nitrogen atom during the synthesis, making it a useful building block for creating substituted variants of this heterocyclic family.

Precursor for D-Penicillamine Derivatives in Chemical Biology Research

Applications in Chemical Ligation Techniques

Chemical ligation techniques are powerful methods for synthesizing large peptides and proteins from smaller, unprotected peptide fragments. Native Chemical Ligation (NCL), the most common of these techniques, relies on the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov

While not a standard component in classical NCL, the structure of this compound makes it a molecule of interest for developing novel ligation strategies. Its 3-mercaptovaline core is a structural analog of cysteine. The N-formyl group can function as a protecting group for the amine, which could be useful in multi-step syntheses. Furthermore, formylation has been observed as an unintentional side reaction during the preparation of peptide thioesters in DMF, indicating that formylated species can be present and must be considered in ligation workflows. researchgate.net The ability of penicillamine (B1679230) and related compounds to form a thiazolidine (B150603) ring—a structure sometimes used as a protected form of N-terminal cysteine in ligation strategies—further suggests the potential utility of this compound as a specialized building block in this field. nih.govunimi.it

Investigational Tool in Biochemical Pathways

The unique functional groups of this compound allow it to be used as a chemical probe to investigate specific biological processes, particularly those involving carbonyl compounds and formylated molecules.

Carbonyl stress is a condition characterized by the accumulation of reactive carbonyl species (RCS), such as glyoxal (B1671930) and methylglyoxal (B44143), which can damage proteins and lead to cellular dysfunction. unimi.ittandfonline.com Compounds with the ability to trap these reactive species are valuable tools for studying and mitigating carbonyl stress. Penicillamine (3-mercaptovaline) and its analogs are particularly effective at this task. tandfonline.com They react with dicarbonyls to form stable thiazolidine adducts, a reaction facilitated by the presence of both an amine and a thiol in the same molecule. unimi.it The N-formyl group on this compound does not impede this fundamental trapping mechanism, allowing the compound to serve as an effective modulator of carbonyl stress pathways for research purposes.

In biology, N-formylated molecules play key roles in several processes. For example, protein synthesis in bacteria is initiated with N-formylmethionine, and the resulting N-formylated peptides are potent chemoattractants for immune cells in mammals, signaling bacterial infection or tissue damage. uodiyala.edu.iq

This compound can be used as a stable, non-standard amino acid to probe the active sites and substrate specificity of enzymes that interact with formylated molecules, such as peptide deformylases. Its distinct structure, combining a formyl group with a sterically hindered thiol, allows researchers to explore how variations from the canonical N-formylmethionine structure affect enzyme binding and activity. The thiol group also provides a reactive handle that can be used in kinetic studies or for developing inhibitors of enzymes that process thiol-containing substrates. researchgate.net

Modulation of Carbonyl Stress Pathways

Utilization as an Analytical Reference Standard in Pharmaceutical Research

This compound, also known by synonyms such as Formyl DL-Penicillamine, is a crucial chemical compound utilized in pharmaceutical research and quality control. htsbiopharma.comcleanchemlab.com Its primary role is that of a certified reference material, indispensable for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. This function is critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceuticals.

The compound is recognized as a significant impurity related to Penicillamine and Piperacillin. chromachemie.co.inlookchem.com As such, its availability as a high-purity analytical standard is essential for pharmaceutical manufacturers. It enables the development and validation of analytical methods designed to detect and measure this specific impurity, ensuring that its levels in drug substances remain within the stringent limits set by regulatory bodies. The use of this compound as a reference standard is integral to various stages of the drug development and manufacturing process, including analytical method development, method validation (AMV), and routine quality control (QC) applications. synzeal.comaxios-research.com

In the context of impurity profiling, this compound serves as a benchmark against which unknown peaks in a chromatogram can be compared. By injecting a known concentration of the reference standard into an analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system, analysts can determine the retention time and response factor for this compound. This information allows for the unambiguous identification and precise quantification of the impurity in a drug sample.

Furthermore, the availability of well-characterized reference standards like this compound is fundamental for pharmacokinetic studies. While direct evidence of its use in such studies from the provided search results is limited, reference standards are generally essential for the accurate measurement of drug metabolites and related compounds in biological matrices. This ensures the reliability of data related to the absorption, distribution, metabolism, and excretion (ADME) of a drug.

The chemical properties of this compound are well-defined, which is a prerequisite for its role as a reference standard.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 158411-82-6 |

| Molecular Formula | C6H11NO3S |

| Molecular Weight | 177.22 g/mol |

| Synonyms | Formyl DL-Penicillamine, N-formyl-3-mercapto-DL-Valine, Piperacillin EP Impurity I |

This data is compiled from multiple sources. htsbiopharma.comlookchem.comsigmaaldrich.comclearsynth.com

Q & A

Q. Q1. What are the validated analytical methods for characterizing N-Formyl-3-mercaptovaline in pharmaceutical impurity profiling?

Methodological Answer: this compound, identified as a penicillamine impurity, requires robust analytical characterization. Key techniques include:

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment, using gradient elution protocols (e.g., C18 columns, acetonitrile/water mobile phases) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on characteristic peaks for the formyl group (~8.0–8.5 ppm in ¹H NMR) and thiol-related resonances .

- Mass Spectrometry (MS) for molecular ion validation (e.g., ESI-MS in positive ion mode to detect [M+H]+ ions).

Researchers should cross-validate results against certified reference standards (e.g., ACI 167104) and document deviations using NIH preclinical reporting guidelines .

Q. Q2. How can researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Stability studies should follow ICH Q1A(R2) guidelines with modifications for lab-scale research:

- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) to identify degradation products .

- Analytical Endpoints: Use HPLC-UV to track purity loss and LC-MS to identify degradation pathways (e.g., formyl group hydrolysis or thiol oxidation).

- Data Interpretation: Compare degradation kinetics under different conditions using Arrhenius plots. For example, if oxidation dominates in humid environments, recommend inert atmosphere storage .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in reported pharmacological activity of this compound across preclinical studies?

Methodological Answer: Contradictions may arise from variability in experimental design or analytical sensitivity. Steps to address this include:

- Meta-Analysis: Systematically compare studies for differences in dose ranges (e.g., IC50 values), biological models (e.g., in vitro vs. in vivo), and impurity profiles of test samples .

- Controlled Replication: Reproduce key experiments using standardized materials (e.g., certified reference standards) and NIH-compliant protocols for animal/cell-based assays .

- Statistical Rigor: Apply mixed-effects models to account for inter-study variability and report confidence intervals for effect sizes .

Example: If one study reports hepatotoxicity at 10 μM while another does not, verify batch-specific impurities via LC-MS and reassess toxicity endpoints .

Q. Q4. What advanced computational strategies can predict the reactivity of this compound in biological systems?

Methodological Answer: Computational approaches enhance mechanistic understanding:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the thiol (-SH) and formyl groups to predict sites of oxidative susceptibility .

- Molecular Dynamics (MD) Simulations: Model interactions with enzymes like glutathione transferases to identify binding motifs or competitive inhibition .

- Machine Learning (ML): Train models on existing thiol-containing compound datasets to predict metabolic pathways (e.g., sulfation or methylation) .

Researchers should validate predictions with in vitro assays (e.g., microsomal stability studies) and publish negative results to avoid publication bias .

Q. Q5. How can researchers optimize synthetic routes for this compound to minimize byproducts?

Methodological Answer: Synthetic optimization requires iterative process analysis:

- DoE (Design of Experiments): Vary reaction parameters (temperature, solvent polarity, catalyst loading) to map their impact on yield and impurity profiles. For example, lower temperatures may reduce formyl group overoxidation .

- In-line Analytics: Use PAT (Process Analytical Technology) tools like FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Green Chemistry Metrics: Calculate E-factors (kg waste/kg product) to assess sustainability. Switching from THF to cyclopentyl methyl ether (CPME) as a solvent may improve safety and yield .

Data Analysis and Reporting

Q. Q6. What statistical frameworks are recommended for analyzing dose-response relationships of this compound in toxicity assays?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/LC50 values. Use tools like GraphPad Prism with bootstrap resampling for error estimation .

- Benchmarking: Compare toxicity thresholds against structurally similar compounds (e.g., penicillamine) using ANOVA or Kruskal-Wallis tests .

- Reproducibility: Share raw datasets and analysis code via repositories like Zenodo, adhering to FAIR principles .

Q. Q7. How should researchers address discrepancies between in silico predictions and experimental results for this compound’s reactivity?

Methodological Answer:

- Hypothesis Testing: Re-examine assumptions in computational models (e.g., solvent effects ignored in DFT calculations) .

- Experimental Validation: Perform kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates under controlled conditions .

- Cross-Disciplinary Collaboration: Engage computational chemists to refine force fields or ML training datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.